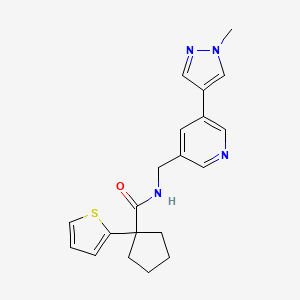

![molecular formula C20H19FN2O2 B2575232 Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207035-27-5](/img/structure/B2575232.png)

Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound might involve the use of quinoline-2,4-diones, which have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives of quinoline-2,4-diones are reported . The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems could be relevant .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and the reactants involved. Quinoline-2,4-diones, which might be related to this compound, display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Scientific Research Applications

Quinoline Derivatives in Biochemistry and Medicine

Quinoline derivatives, including compounds similar to Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate, are known for their efficiency as fluorophores. They play a significant role in biochemistry and medicine, particularly in studying various biological systems. These derivatives are especially useful in DNA fluorophores research, where there is a continuous search for new compounds that are more sensitive and selective. Aminoquinolines, a category to which our compound of interest could belong, are also being explored for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Novel Quinoline Derivatives

Research on the synthesis of novel quinoline derivatives, which may include or relate to the specific compound , has led to the development of new methods for producing these compounds efficiently. For instance, a study described the synthesis of quinoline-3-carboxylic acid derivatives through one-pot reactions. These compounds have been evaluated for their potential applications, including their use as dyes in liquid crystal displays, indicating their utility in materials science and technology (Bojinov & Grabchev, 2003).

Antibacterial Properties

Substituted quinolines, akin to Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate, have been synthesized and tested for their antibacterial properties. These studies contribute to the search for new antibacterial agents, potentially offering new solutions to tackle antibiotic resistance. The preparation and evaluation of these compounds' antibacterial activity highlight the ongoing efforts to explore quinoline derivatives' therapeutic potential (Kumar et al., 2014).

Chemosensors for Biological and Aqueous Samples

The development of chemosensors based on quinoline derivatives for monitoring metal ion concentrations in living cells and aqueous solutions is another notable application. Such chemosensors can offer a simple, efficient, and reversible method for detecting ions like Zn2+, crucial for various biological processes and environmental monitoring (Park et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interesting pharmaceutical and biological activities of related compounds , this compound could be valuable in drug research and development.

Mechanism of Action

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry. They can interact with various biological targets such as enzymes, receptors, and ion channels .

Mode of Action

The mode of action of quinoline derivatives can vary greatly depending on their chemical structure and the target they interact with. Generally, they can act by binding to their target, thereby modulating its function .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways. For example, some quinolines have been found to inhibit enzymes involved in DNA synthesis, thereby exerting anti-cancer effects .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their chemical structure. Some quinolines are well absorbed and widely distributed in the body, while others may be rapidly metabolized and excreted .

Result of Action

The result of the action of quinoline derivatives can vary depending on their mode of action and the biochemical pathways they affect. For example, quinolines that inhibit DNA synthesis can lead to cell death, thereby exerting anti-cancer effects .

Action Environment

The action of quinoline derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the activity of some quinolines can be enhanced or inhibited by certain ions or molecules .

properties

IUPAC Name |

methyl 6-ethyl-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-4-13-6-8-17-15(9-13)18(11-19(23-17)20(24)25-3)22-14-7-5-12(2)16(21)10-14/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKCSEKJPJDCQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

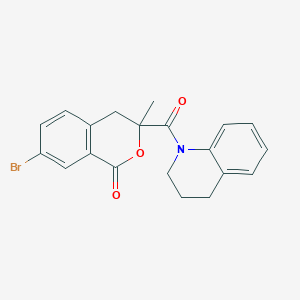

![2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2575150.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]but-2-ynamide](/img/structure/B2575161.png)

![4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one](/img/structure/B2575163.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)

![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)

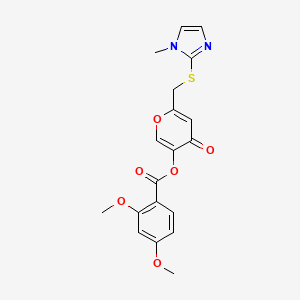

![6-(2-methoxyphenyl)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575168.png)

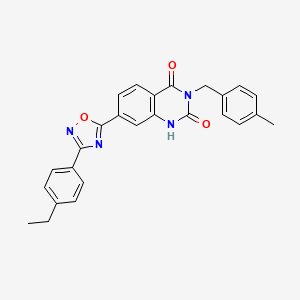

![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)